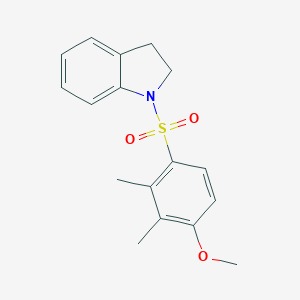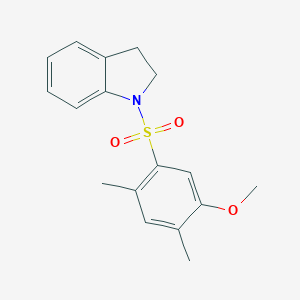
4-fluoro-3-methoxy-N-(1-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-3-methoxy-N-(1-phenylethyl)benzenesulfonamide, also known as F 113-1, is a chemical compound that belongs to the sulfonamide class of drugs. It is a potent and selective inhibitor of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is overexpressed in many types of cancer cells. CA IX plays a crucial role in the regulation of intracellular pH and is involved in tumor growth, invasion, and metastasis. F 113-1 has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical studies.
Wirkmechanismus
F 113-1 works by selectively inhibiting the activity of CA IX, which is overexpressed in many types of cancer cells. CA IX is involved in the regulation of intracellular pH and is believed to play a key role in tumor growth, invasion, and metastasis. Inhibition of CA IX by F 113-1 leads to a decrease in intracellular pH, which can impair the survival and growth of cancer cells.
Biochemical and Physiological Effects
F 113-1 has been shown to selectively inhibit the activity of CA IX, with minimal effects on other isoforms of carbonic anhydrase. This selectivity is believed to be due to the unique structure of CA IX, which has a large hydrophobic pocket that can accommodate the bulky phenylethyl group of F 113-1. In addition to its anticancer effects, F 113-1 has also been shown to have potential as a diagnostic tool for hypoxic tumors.
Vorteile Und Einschränkungen Für Laborexperimente
F 113-1 has several advantages as a research tool, including its selective inhibition of CA IX and its potential as an anticancer agent. However, it also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on F 113-1, including:
1. Clinical trials: F 113-1 is currently in preclinical development as an anticancer agent and may have potential for use in the treatment of hypoxic tumors.
2. Structural studies: Further studies on the structure of CA IX and its interaction with F 113-1 could provide insights into the mechanism of action of this compound.
3. Diagnostic applications: F 113-1 has potential as a diagnostic tool for hypoxic tumors, and further studies could explore its use in this context.
4. Combination therapies: F 113-1 may have potential for use in combination with other anticancer agents or radiation therapy to enhance their efficacy.
5. Targeting other isoforms of carbonic anhydrase: F 113-1 is selective for CA IX, but there are other isoforms of carbonic anhydrase that are overexpressed in cancer cells and may be potential targets for anticancer therapy.
Synthesemethoden
The synthesis of F 113-1 involves the reaction of 4-fluoro-3-methoxyaniline with 1-phenylethylamine in the presence of triethylamine and acetic anhydride to form the intermediate N-(4-fluoro-3-methoxyphenyl)-N-(1-phenylethyl)acetamide. This intermediate is then treated with chlorosulfonic acid to yield F 113-1 as a white solid with a melting point of 152-153°C.
Wissenschaftliche Forschungsanwendungen
F 113-1 has been extensively studied for its potential as an anticancer agent, particularly in the treatment of hypoxic tumors. Hypoxia, or low oxygen levels, is a common feature of many solid tumors and is associated with poor prognosis and resistance to conventional therapies. CA IX is highly expressed in hypoxic tumors and is believed to play a key role in their survival and growth. Inhibition of CA IX by F 113-1 has been shown to reduce tumor growth and increase the efficacy of radiation therapy in preclinical models.
Eigenschaften
Molekularformel |
C15H16FNO3S |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
4-fluoro-3-methoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16FNO3S/c1-11(12-6-4-3-5-7-12)17-21(18,19)13-8-9-14(16)15(10-13)20-2/h3-11,17H,1-2H3 |
InChI-Schlüssel |
ZRIBONRSHGYIEA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)OC |
Kanonische SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)
![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)



![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)